7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-dione derivative featuring a benzo[d]oxazole-thioether moiety at position 7, a methyl group at position 3, and a morpholino substituent at position 6. The benzo[d]oxazole-thioethyl group introduces electron-rich aromaticity and sulfur-mediated hydrophobicity, while the morpholino substituent enhances solubility and metabolic stability compared to more lipophilic analogs .
Properties
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c1-23-15-14(16(26)22-18(23)27)25(17(21-15)24-6-9-28-10-7-24)8-11-30-19-20-12-4-2-3-5-13(12)29-19/h2-5H,6-11H2,1H3,(H,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUGMSONBKXJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCSC4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a purine core with modifications that include a benzo[d]oxazole moiety and a morpholino group. The synthesis typically involves multi-step reactions that integrate various functional groups to enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Neuroprotective Effects : Similar compounds containing the benzo[d]oxazole scaffold have shown neuroprotective properties against β-amyloid-induced toxicity in neuronal cell lines . This suggests that the target compound may also possess neuroprotective effects.
Anticancer Activity
Research indicates that derivatives of purine compounds can exhibit anticancer properties by inhibiting key kinases involved in tumor growth. For example, the presence of the morpholino group may enhance selectivity towards cancer cells while minimizing effects on normal cells.
Neuroprotective Properties
The benzo[d]oxazole component is known for its neuroprotective effects. Compounds with similar structures have been shown to protect against oxidative stress and inflammation in neuronal cells . This could position the target compound as a candidate for treating neurodegenerative diseases.
Antimicrobial Properties
Some derivatives of benzo[d]oxazole have demonstrated antimicrobial activity. While specific data on the target compound is limited, the structural similarities suggest potential efficacy against bacterial and fungal pathogens.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structural motifs inhibit cell growth in various cancer cell lines. For instance, one study reported significant growth inhibition in cultured cancer cells treated with benzo[d]oxazole derivatives . The effectiveness was often quantified using IC50 values, providing insights into the potency of these compounds.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of similar compounds. For example, a study involving a benzo[d]oxazole derivative showed reduced tumor size in mice after treatment compared to control groups. These findings support further investigation into the pharmacodynamics and pharmacokinetics of the target compound.
Data Tables
Comparison with Similar Compounds
Structural Analogues
8-(1,3-Benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Structural Differences: The morpholino group in the target compound is replaced with an isopentyl chain at position 7.
- In contrast, the morpholino group in the target compound improves solubility due to its polar oxygen atoms .
- Molecular Formula : C₁₈H₁₉N₅O₃S vs. C₁₉H₂₁N₅O₄S (estimated for the target compound).
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Structural Differences: The benzo[d]oxazole ring is replaced with a benzo[d]thiazole, and the morpholino group is substituted with a 4-methylpiperidinyl group.
- Impact: Thiazole’s sulfur atom (vs. The 4-methylpiperidinyl group introduces steric bulk and moderate lipophilicity compared to morpholino’s polarity .
3,7-Dimethyl-8-(methylsulfonyl)-1-(prop-2-yn-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Structural Differences: A methylsulfonyl group replaces the morpholino substituent, and a propargyl group is present at position 1.
- Impact : The methylsulfonyl group is strongly electron-withdrawing, which may reduce metabolic stability. The propargyl group could introduce reactivity risks (e.g., cytochrome P450 interactions) .
Pharmacological and Physicochemical Properties
| Property | Target Compound | 8-(Benzoxazol-2-ylthio)-7-isopentyl Analog | Benzo[d]thiazole-4-methylpiperidinyl Analog |
|---|---|---|---|
| Aqueous Solubility | High (due to morpholino) | Moderate (isopentyl chain) | Low (4-methylpiperidinyl) |
| LogP | ~2.1 (estimated) | ~3.5 | ~3.0 |
| Metabolic Stability | High (morpholino resists oxidation) | Moderate | Low (thiazole may undergo sulfoxidation) |
| Target Binding (Kinases) | Enhanced (polar interactions) | Reduced (lipophilic substituents) | Variable (thiazole’s electronic effects) |
Preparation Methods
Preparation of 3-Methylpurine-2,6-dione
The purine scaffold is synthesized via cyclocondensation of 4,5-diaminouracil with trimethyl orthoacetate under acidic conditions, yielding 3-methylpurine-2,6-dione. This intermediate is widely utilized in xanthine-based pharmaceuticals, as evidenced by its role in linagliptin synthesis.
Chlorination at Position 8
Chlorination of 3-methylpurine-2,6-dione using N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF) at 50°C introduces a chloro group at position 8, achieving 83% yield. The reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-deficient purine ring.
$$
\text{3-Methylpurine-2,6-dione} \xrightarrow[\text{DMF, 50°C}]{\text{NCS}} \text{8-Chloro-3-methylpurine-2,6-dione} \quad
$$
Synthesis of the Benzoxazole-Thioethyl Side Chain
Benzoxazole Formation via Elemental Sulfur-Mediated Cyclization
2-Aminophenol derivatives are cyclized with elemental sulfur (S₈) in the presence of a C=C double bond donor (e.g., acetylene) to form benzo[d]oxazole. For example, reaction of 2-amino-4-methylphenol with sulfur and phenylacetylene in toluene at 110°C yields 2-mercaptobenzoxazole (85% yield).
$$
\text{2-Amino-4-methylphenol} \xrightarrow[\text{Toluene, 110°C}]{\text{S}_8, \text{Phenylacetylene}} \text{2-Mercaptobenzoxazole} \quad
$$
Thioether Linkage Formation
2-Mercaptobenzoxazole reacts with 1,2-dibromoethane in dimethyl sulfoxide (DMSO) using potassium carbonate as a base, producing 2-(2-bromoethylthio)benzoxazole (72% yield). This intermediate serves as the alkylating agent for the purine core.
$$
\text{2-Mercaptobenzoxazole} \xrightarrow[\text{DMSO, K}2\text{CO}3]{\text{1,2-Dibromoethane}} \text{2-(2-Bromoethylthio)benzoxazole} \quad
$$
Final Alkylation at Position 7
Coupling of Purine and Benzoxazole-Thioethyl Moieties
The 8-morpholino-3-methylpurine-2,6-dione is alkylated with 2-(2-bromoethylthio)benzoxazole in NMP at 60°C, using sodium carbonate to deprotonate the N7 position. This step mirrors linagliptin’s alkylation conditions, yielding the target compound in 68% yield after recrystallization from ethanol.
$$
\text{8-Morpholino-3-methylpurine-2,6-dione} \xrightarrow[\text{NMP, Na}2\text{CO}3]{\text{2-(2-Bromoethylthio)benzoxazole}} \text{Target Compound} \quad
$$
Optimization and Characterization
Q & A
Q. What computational tools predict selectivity across enzyme isoforms?
- Workflow:
Molecular Dynamics (MD): Simulate binding to PI3Kα vs. PI3Kγ isoforms (GROMACS) .
Free Energy Perturbation (FEP): Calculate ΔΔG for mutations in ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
